molecular formula C13H16FNO3 B595957 cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1207853-10-8

cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No. B595957
M. Wt: 253.273
InChI Key: HNBFJUNWIWJEJJ-NEPJUHHUSA-N
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Description

Cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using various methods, including the Mannich reaction, the Kabachnik-Fields reaction, and the Pictet-Spengler reaction.

Scientific Research Applications

Chemistry and Pharmacology of Stereoisomers

cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as a critical intermediate in the synthesis of complex molecules, particularly in the field of pharmacology. For instance, the chemistry and pharmacology of Ohmefentanyl and its stereoisomers, which are part of the 4-anilidopiperidine class of opiates, highlight the importance of stereochemistry in medicinal chemistry. Research into the stereochemical variations of compounds like Ohmefentanyl, derived from structural analogs of cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, demonstrates significant differences in biological activities, thereby underlining the compound's utility in developing new pharmacological agents (Brine et al., 1997).

Biomimetic Studies and Enzymatic Catalysis

The compound also finds application in biomimetic studies, particularly in understanding enzyme-mediated transformations. Research on copper-containing monooxygenases and their biomimetic models, using substrates analogous to cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, sheds light on the mechanisms of O-atom transfer reactions. These studies not only contribute to our understanding of enzymatic processes but also to the development of synthetic methodologies mimicking natural processes (Blain et al., 2002).

Influence on Electronic Systems of Ligands

The interaction of cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and its derivatives with metals has profound implications in the study of biologically important molecules. Investigations into how metals affect the electronic systems of ligands have been pivotal in understanding ligand-receptor interactions and the development of metallopharmaceuticals. Such studies provide a foundation for the synthesis of novel compounds with enhanced biological activities (Lewandowski et al., 2005).

Organic Synthesis and Drug Development

Moreover, cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate plays a crucial role in the synthesis of key pharmaceutical intermediates. Its utility in constructing complex molecular architectures has been demonstrated in the synthesis of 2-Fluoro-4-bromobiphenyl, a precursor for the manufacture of flurbiprofen, showcasing the compound's importance in the pharmaceutical industry (Qiu et al., 2009).

properties

IUPAC Name

benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFJUNWIWJEJJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

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